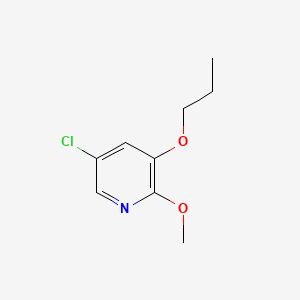

5-Chloro-2-methoxy-3-propoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-methoxy-3-propoxypyridine is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a propoxy group at the 3-position of the pyridine ring. This compound has a molecular formula of C9H12ClNO2 and a molecular weight of 201.65 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-propoxypyridine typically involves the reaction of 5-chloro-2-methoxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methoxy-3-propoxypyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 5-chloro-2-methoxy-3-propylpyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

Nucleophilic Substitution: Products include 5-azido-2-methoxy-3-propoxypyridine, 5-thiocyanato-2-methoxy-3-propoxypyridine, and 5-amino-2-methoxy-3-propoxypyridine.

Oxidation: Products include 5-chloro-2-methoxy-3-propoxybenzaldehyde and 5-chloro-2-methoxy-3-propoxybenzoic acid.

Reduction: The major product is 5-chloro-2-methoxy-3-propylpyridine.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-methoxy-3-propoxypyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methoxy-3-propoxypyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-2-methoxypyridine

- 5-Chloro-2-methoxy-3-methylpyridine

- 5-Chloro-2-methoxy-3-ethoxypyridine

Uniqueness

5-Chloro-2-methoxy-3-propoxypyridine is unique due to the presence of the propoxy group at the 3-position, which imparts distinct chemical and physical properties compared to its analogs.

Biologische Aktivität

5-Chloro-2-methoxy-3-propoxypyridine is a heterocyclic compound belonging to the pyridine family. Its unique chemical structure, characterized by a chlorine atom at the 5-position, a methoxy group at the 2-position, and a propoxy group at the 3-position, suggests potential biological activities that warrant detailed exploration.

- Molecular Formula : C9H12ClNO2

- Molecular Weight : 201.65 g/mol

- CAS Number : 1228957-11-6

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxypyridine with propyl bromide in the presence of a base, such as potassium carbonate, under conditions that favor nucleophilic substitution. The mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting key enzymes or receptors involved in cellular processes, although further research is necessary to elucidate these pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of pyridine can inhibit bacterial growth and may serve as potential leads for developing new antibiotics. The presence of halogen and alkoxy groups enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Potential

Investigations into the anticancer properties of pyridine derivatives have yielded promising results. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators.

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assay :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed in both breast and colon cancer cell lines, indicating strong anticancer activity.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Chloro-2-methoxypyridine | Moderate antimicrobial activity | Lacks propoxy group |

| 5-Chloro-2-methoxy-3-methylpyridine | Anticancer properties | Methyl group instead of propoxy |

| 5-Chloro-2-methoxy-3-ethoxypyridine | Enhanced solubility | Ethoxy group may alter pharmacokinetics |

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-3-propoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-3-4-13-8-5-7(10)6-11-9(8)12-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUJOCRUDRDKGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC(=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682441 |

Source

|

| Record name | 5-Chloro-2-methoxy-3-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-11-6 |

Source

|

| Record name | 5-Chloro-2-methoxy-3-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.